Dihidrocloruro de 1-(4-Metil-tiazol-2-il)-piperazina

Descripción general

Descripción

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride, also known as (4-methylthiazol-2-yl)methanamine, is a chemical compound with the molecular formula C5H8N2S . It is a specialty product often used in proteomics research .

Molecular Structure Analysis

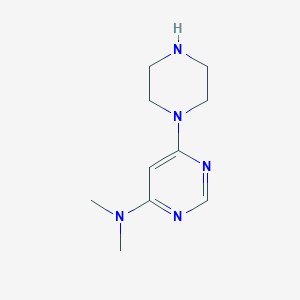

The molecular structure of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a methyl group and a piperazine group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.12 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 207.8±23.0 °C at 760 mmHg, and a flash point of 79.5±22.6 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad analgésica

Se ha encontrado que los compuestos relacionados con el andamiaje de tiazol tienen propiedades analgésicas o que alivian el dolor . Esto podría aplicarse potencialmente en el desarrollo de nuevos medicamentos para el dolor.

Actividad antiinflamatoria

También se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias . Esto podría usarse potencialmente en el tratamiento de afecciones caracterizadas por la inflamación.

Actividad antimicrobiana

Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Esto podría usarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.

Actividad antifúngica

Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas . Esto podría usarse potencialmente en el tratamiento de infecciones por hongos.

Actividad antiviral

Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Esto podría usarse potencialmente en el desarrollo de nuevos fármacos antivirales.

Actividad diurética

Se ha encontrado que los derivados de tiazol tienen propiedades diuréticas . Esto podría usarse potencialmente en el tratamiento de afecciones como la hipertensión y el edema.

Actividad antitumoral o citotóxica

Se ha encontrado que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Esto podría usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 2562 , which may influence its pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold in medicinal chemistry . This compound interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system . Additionally, it has been observed to bind with proteins involved in cell signaling pathways, influencing cellular responses and metabolic processes .

Cellular Effects

The effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns, affecting cellular proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have downstream effects on cell growth and survival .

Molecular Mechanism

At the molecular level, 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can activate or inhibit receptors, leading to changes in intracellular signaling cascades . These interactions can result in modifications of gene expression, either through direct binding to DNA or by influencing transcription factors . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may form, which can have different biological activities compared to the parent compound . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological effects .

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The resulting metabolites can have different biological activities and may contribute to the overall pharmacological profile of the compound . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways .

Transport and Distribution

The transport and distribution of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s pharmacokinetic properties and therapeutic potential .

Subcellular Localization

The subcellular localization of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, it can affect energy production and apoptotic pathways . The localization of the compound within specific organelles can modulate its biological effects and therapeutic efficacy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride involves the reaction of 4-methylthiazole with piperazine in the presence of hydrochloric acid followed by the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "Starting Materials": [ "4-methylthiazole", "piperazine", "hydrochloric acid" ], "Reaction": [ "Add 4-methylthiazole to a reaction flask", "Add piperazine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to form the dihydrochloride salt", "Isolate the product by filtration and wash with cold water", "Dry the product under vacuum" ] } | |

Número CAS |

1185294-76-1 |

Fórmula molecular |

C8H14ClN3S |

Peso molecular |

219.74 g/mol |

Nombre IUPAC |

4-methyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C8H13N3S.ClH/c1-7-6-12-8(10-7)11-4-2-9-3-5-11;/h6,9H,2-5H2,1H3;1H |

Clave InChI |

VBCQGMJCXMSCGM-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)N2CCNCC2.Cl.Cl |

SMILES canónico |

CC1=CSC(=N1)N2CCNCC2.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)

![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)